Cas no 2228979-16-4 (1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol)

1-Amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol is a versatile pyridine derivative with a trifluoromethyl and chloro substitution pattern, offering unique reactivity and structural features. Its amino and hydroxyl functional groups provide sites for further chemical modifications, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent allows for selective cross-coupling reactions. This compound is particularly useful as an intermediate in the development of bioactive molecules, including potential herbicides, insecticides, and pharmaceuticals. Its well-defined structure and functional group compatibility make it a reliable building block for targeted organic synthesis.
1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol structure
2228979-16-4 structure
Product name:1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol
CAS No:2228979-16-4
MF:C9H10ClF3N2O
Molecular Weight:254.636711597443
CID:6000271
PubChem ID:165945913

1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol
    • EN300-1960502
    • 1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
    • 2228979-16-4
    • インチ: 1S/C9H10ClF3N2O/c1-8(16,4-14)6-2-5(9(11,12)13)3-15-7(6)10/h2-3,16H,4,14H2,1H3
    • InChIKey: KBJFYZAAKDHPLI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)C(C)(CN)O

計算された属性

  • 精确分子量: 254.0433751g/mol
  • 同位素质量: 254.0433751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 251
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 59.1Ų

1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1960502-0.5g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
0.5g
$1180.0 2023-09-17
Enamine
EN300-1960502-0.25g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
0.25g
$1131.0 2023-09-17
Enamine
EN300-1960502-0.1g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
0.1g
$1081.0 2023-09-17
Enamine
EN300-1960502-5.0g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
5g
$3562.0 2023-05-24
Enamine
EN300-1960502-5g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
5g
$3562.0 2023-09-17
Enamine
EN300-1960502-1g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
1g
$1229.0 2023-09-17
Enamine
EN300-1960502-0.05g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
0.05g
$1032.0 2023-09-17
Enamine
EN300-1960502-10g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
10g
$5283.0 2023-09-17
Enamine
EN300-1960502-10.0g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
10g
$5283.0 2023-05-24
Enamine
EN300-1960502-2.5g
1-amino-2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-2-ol
2228979-16-4
2.5g
$2408.0 2023-09-17

1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol 関連文献

1-amino-2-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-olに関する追加情報

1-amino-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol (CAS No. 2228979-16-4): A Comprehensive Overview

1-amino-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol, a compound with the CAS registry number 2228979-16-4, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents that confer it with distinct chemical and biological characteristics. The presence of an amino group, a chloro substituent, and a trifluoromethyl group on the pyridine ring, along with a propanol moiety, makes this molecule a versatile building block for various chemical transformations and drug development.

The synthesis of 1-amino-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropan-2-ol involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and asymmetric synthesis have enabled researchers to explore novel pathways for constructing this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an efficient strategy for assembling the pyridine core with the desired substituents. Additionally, the incorporation of trifluoromethyl groups through electrophilic substitution has been optimized to enhance both regioselectivity and scalability.

One of the most promising applications of 1-amino... lies in its role as an intermediate in drug discovery programs. The amino group on the pyridine ring can serve as a site for further functionalization, enabling the attachment of bioactive moieties such as peptide chains or other pharmacophores. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that 1-amino... could be a valuable lead compound for developing novel therapeutics targeting Alzheimer's disease and related conditions.

In addition to its pharmacological potential, 1-amino... has also been investigated for its electronic properties in materials science. The trifluoromethyl group introduces electron-withdrawing effects, which can modulate the electronic structure of the pyridine ring and enhance its compatibility with various organic semiconductors. Recent research has explored its use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where it has shown promise as a dopant or additive to improve device performance. The ability to tune the electronic properties through substituent effects makes this compound a versatile candidate for advanced materials applications.

From an environmental perspective, understanding the fate and transport of 1-amino... in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and its potential toxicity to aquatic organisms. These studies will provide valuable insights into the sustainable use and disposal of this compound.

In conclusion, 1-amino... (CAS No. 2228979–16–4) stands out as a multifaceted compound with diverse applications across chemistry, pharmacology, and materials science. Its unique structure enables it to serve as both a synthetic intermediate and a functional material, making it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to make significant contributions to both academic research and industrial innovation.

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